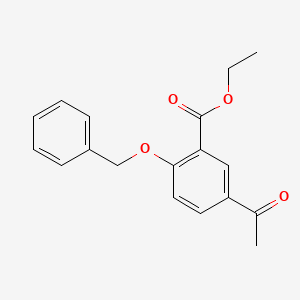

Ethyl 5-acetyl-2-benzyloxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-acetyl-2-benzyloxybenzoate is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 5-acetyl-2-benzyloxybenzoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been linked to the development of salmeterol, a medication used for treating asthma and chronic bronchitis. The compound can be brominated to form intermediates necessary for synthesizing salmeterol and its derivatives, highlighting its importance in respiratory therapies .

Case Study: Synthesis of Salmeterol

- The synthesis involves the bromination of methyl 5-acetyl-2-(benzyloxy)benzoate to produce key intermediates.

- This process utilizes brominating agents such as N-bromosuccinimide in the presence of acid catalysts, showcasing the compound's utility in complex organic synthesis .

Analytical Applications

This compound is also utilized in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC). It can be effectively separated using reverse-phase HPLC methods, which are essential for purifying compounds and analyzing their pharmacokinetics.

HPLC Methodology

- The compound can be analyzed using a mobile phase comprising acetonitrile, water, and phosphoric acid. For Mass-Spectrometry (MS) applications, phosphoric acid can be replaced with formic acid.

- This method is scalable and suitable for isolating impurities during preparative separation processes .

Research and Development

Research has indicated that derivatives of this compound may exhibit biological activity, making them candidates for further pharmacological studies. The exploration of its derivatives could lead to the discovery of new therapeutic agents targeting various diseases.

Potential Biological Activities

Análisis De Reacciones Químicas

Bromination of the Acetyl Group

The acetyl group at the 5-position undergoes electrophilic bromination under acidic conditions to form 5-(2-bromoacetyl)-2-benzyloxybenzoate derivatives, critical intermediates in β-agonist syntheses like salmeterol .

Reagents & Conditions

-

Brominating agents : N-bromosuccinimide (NBS), liquid bromine, or dibromodimethylhydantoin (DBDMH) .

Mechanism :

-

Acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity.

-

Bromine or NBS delivers Br⁺ to the α-carbon of the acetyl group.

-

Deprotonation restores aromaticity, yielding the bromoacetyl product .

Example :

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| Ethyl 5-acetyl-2-benzyloxybenzoate | NBS, H₂SO₄ | Ethyl 5-(2-bromoacetyl)-2-benzyloxybenzoate | 85–92% |

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 5-acetyl-2-benzyloxybenzoic acid, enabling further functionalization .

Conditions & Outcomes :

| Condition | Reagents | Product | Notes |

|---|---|---|---|

| Acidic | HCl/H₂O, heat | Carboxylic acid | Slow, reversible |

| Basic | NaOH/EtOH, reflux | Carboxylate salt | Irreversible; higher efficiency |

Mechanism (Basic Hydrolysis) :

-

Nucleophilic OH⁻ attacks the ester carbonyl.

-

Tetrahedral intermediate forms, followed by alkoxide departure.

Benzyl Ether Cleavage

The benzyloxy group is cleaved via hydrogenolysis or oxidative methods to expose a hydroxyl group, pivotal in deprotection strategies .

Methods :

| Method | Reagents | Conditions | Outcome |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | RT, 1 atm | Hydroxyl group, >90% yield |

| Oxidative | CAN (NH₄Ce(NO₃)₆) | MeCN/H₂O | Aldehyde (if benzylic position) |

Applications :

Reduction of the Acetyl Group

The acetyl moiety is reduced to a secondary alcohol using hydride agents, modifying electronic and steric properties .

Reagents :

-

LiAlH₄ : Full reduction to ethyl 5-(1-hydroxyethyl)-2-benzyloxybenzoate .

-

NaBH₄ : Less effective due to ketone’s lower reactivity.

Typical Conditions :

Aminolysis with Amines

The ester undergoes nucleophilic acyl substitution with amines to form amides, expanding utility in peptide-mimetic syntheses .

Example Reaction :

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DMF, K₂CO₃, 80°C | 5-Acetyl-2-benzyloxy-N-benzylbenzamide | 70–75% |

Mechanism :

-

Amine deprotonates to form a strong nucleophile.

-

Attack at the ester carbonyl forms a tetrahedral intermediate.

Substitution at the Benzyloxy Group

The benzyl ether undergoes nucleophilic aromatic substitution (NAS) under strong base conditions, though limited by the electron-rich benzene ring .

Feasible Reactions :

-

Demethylation : Not applicable (benzyl is not methyl).

-

Electrophilic substitution : Halogenation or nitration at activated positions .

Oxidation of the Acetyl Group

The acetyl group is oxidized to a carboxylic acid using strong oxidizers, though less common due to competing ester hydrolysis.

Reagents :

-

KMnO₄ (acidic conditions).

-

CrO₃/H₂SO₄.

Product : Ethyl 5-carboxy-2-benzyloxybenzoate (requires anhydrous conditions to prevent ester cleavage).

Propiedades

Número CAS |

60561-28-6 |

|---|---|

Fórmula molecular |

C18H18O4 |

Peso molecular |

298.3 g/mol |

Nombre IUPAC |

ethyl 5-acetyl-2-phenylmethoxybenzoate |

InChI |

InChI=1S/C18H18O4/c1-3-21-18(20)16-11-15(13(2)19)9-10-17(16)22-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |

Clave InChI |

XYYPNTNMOUPRLG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(=O)C)OCC2=CC=CC=C2 |

SMILES canónico |

CCOC(=O)C1=C(C=CC(=C1)C(=O)C)OCC2=CC=CC=C2 |

Key on ui other cas no. |

60561-28-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.